![molecular formula C21H21N3O2 B2415688 4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine CAS No. 339018-78-9](/img/structure/B2415688.png)
4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine
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Overview
Description
“4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine” is a chemical compound that is used for pharmaceutical testing . It is also known as "4-METHYLPHENYL 6-MORPHOLINO-2-PHENYL-4-PYRIMIDINYL ETHER" .
Synthesis Analysis
The synthesis of morpholines, which is the core structure of the compound, has been extensively studied. They are typically synthesized from 1,2-amino alcohols and related compounds through a sequence of coupling, cyclization, and reduction reactions . Various substituted morpholines can be synthesized under similar reaction conditions .Molecular Structure Analysis
The molecular structure of morpholine, a component of the compound, is a six-membered ring with both amine and ether functional groups . The carbon atoms adjacent to the N–H bond are saturated, ensuring sp3 hybridization at the nitrogen center .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and related compounds through a sequence of coupling, cyclization, and reduction reactions .Physical And Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, ammonia-like or fish-like odor . It has a chemical formula of C4H9NO .Scientific Research Applications
Synthesis and Characterization
- Synthetic Methodology : A study detailed a convenient synthetic method for creating new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, providing a foundation for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).
Pharmacological Applications
- PI3K-AKT-mTOR Pathway Inhibition : Research on 4-(Pyrimidin-4-yl)morpholines identified them as privileged pharmacophores for inhibiting PI3K and PIKKs, crucial in cancer therapy (Hobbs et al., 2019).
- Cancer Treatment : A study discovered and optimized pyrimidone indoline amide PI3Kβ inhibitors, effective in treating PTEN-deficient cancers (Certal et al., 2014).
- Inhibiting Tumor Necrosis Factor Alpha : 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives were identified as important intermediates for inhibiting tumor necrosis factor alpha, a target in inflammation and cancer (Lei et al., 2017).
Molecular Structure Analysis
- Hydrogen-bonded Sheet Structures : A study on 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines revealed significant electronic polarization within pyrimidine components, contributing to a better understanding of molecular interactions (Orozco et al., 2008).
Diagnostic Imaging in Parkinson's Disease
- Imaging LRRK2 Enzyme : A study synthesized a PET agent for imaging the LRRK2 enzyme in Parkinson's disease, showcasing the potential of 4-(Pyrimidin-4-yl)morpholine derivatives in neurological research (Wang et al., 2017).
Antimicrobial Activity
- Antimicrobial Properties : Research synthesized novel derivatives of pyrimidine-triazole with antimicrobial activities against selected bacterial and fungal strains, demonstrating the compound's potential in combating infections (Majithiya & Bheshdadia, 2022).
Coordinated Chemistry
- Unique Coordination Chemistry of Copper (II) : A study involving Schiff-base ligands highlighted the role of morpholine derivatives in the coordination chemistry of Cu(II), essential in material science and catalysis (Majumder et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-[6-(4-methylphenoxy)-2-phenylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-16-7-9-18(10-8-16)26-20-15-19(24-11-13-25-14-12-24)22-21(23-20)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRYCWAARFUFCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine |
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